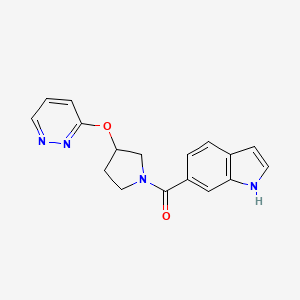

![molecular formula C22H22N4O3S B2965296 7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide CAS No. 1105252-35-4](/img/structure/B2965296.png)

7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide” is a chemical compound that has been studied for its potential therapeutic properties . It is a derivative of benzofuran and benzothiazole, which are both heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds : Research by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuran derivatives, including compounds with structural similarities to the chemical , demonstrating potential as anti-inflammatory and analgesic agents. The study highlights the versatility of such compounds in drug design and development, particularly for COX-2 selective inhibition, which is crucial for creating drugs with reduced gastrointestinal side effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications : Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives with benzothiazole components, showing variable antimicrobial activity. This suggests that derivatives of the specified compound may hold promise in developing new antimicrobial agents, showcasing the importance of structural modifications to enhance biological activity (Patel, Agravat, & Shaikh, 2011).

Fluoroquinolone-based Thiazolidinones : Another study by Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, indicating the potential of thiazolyl compounds in antibacterial and antifungal applications. Such research underscores the adaptability of thiazolyl derivatives in creating potent antimicrobial agents (Patel & Patel, 2010).

Direcciones Futuras

The future directions for this compound could involve further development and testing of its therapeutic properties. Given its potential anti-tubercular and anti-inflammatory activities, it could be further studied for its efficacy against various diseases . Additionally, more comprehensive safety and toxicity studies would be beneficial.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of non-small cell lung cancer (NSCLC) and is a validated therapeutic target for treating EML4-ALK positive NSCLC .

Mode of Action

The compound acts as a potent and selective inhibitor of ALK . It binds to the kinase catalytic domain of ALK, inhibiting its constitutive tyrosine kinase activity .

Biochemical Pathways

The compound’s action on ALK affects the B cell receptor (BCR) signaling pathway . By inhibiting ALK, it disrupts the pathogenesis of NSCLC, which is driven by the EML4-ALK oncogenic fusion kinase .

Result of Action

The compound’s inhibition of ALK leads to a decrease in the growth of cancer cells. In particular, it has been shown to inhibit the in vitro growth of TMD8 B cell lymphoma cells . Furthermore, it can induce apoptosis in these cells, associated with PARP and caspase 3 cleavage .

Propiedades

IUPAC Name |

7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-25-8-10-26(11-9-25)22-24-16-7-6-15(13-19(16)30-22)23-21(27)18-12-14-4-3-5-17(28-2)20(14)29-18/h3-7,12-13H,8-11H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVICSBAJZIMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)

![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/no-structure.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)

![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)